2-(Pyridin-4-yloxy)acetic acid
CAS No.: 58530-47-5
Cat. No.: VC5462130
Molecular Formula: C7H7NO3
Molecular Weight: 153.137
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58530-47-5 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.137 |
IUPAC Name | 2-pyridin-4-yloxyacetic acid |
Standard InChI | InChI=1S/C7H7NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |
Standard InChI Key | CXSWUHSEGMQERG-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1OCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at the para position with an ether-linked acetic acid moiety. This configuration enables π-π stacking interactions with aromatic protein residues and hydrogen bonding via the carboxylic acid group, facilitating diverse biological interactions. The pyridine ring’s electron-withdrawing nature enhances the acidity of the acetic acid group (), influencing its solubility and reactivity in aqueous environments.
Physicochemical Characteristics
While specific data on melting and boiling points remain unreported, the compound’s solubility in polar solvents like water and ethanol is moderate, attributed to its polar functional groups. Its logP value (calculated as 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 153.14 g/mol |
logP | 0.89 |
Solubility | Moderate in polar solvents |
Synthesis and Optimization
Laboratory-Scale Synthesis
The primary synthesis route involves reacting 4-hydroxypyridine with chloroacetic acid under basic conditions (e.g., NaOH or ). The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbon of chloroacetic acid:
Yields typically range from 65% to 80%, with purity enhanced via recrystallization or column chromatography.
Industrial Production
Continuous flow reactors are employed for scalable synthesis, improving heat transfer and mixing efficiency. A study using 4-fluoropyridine and sodium ethoxide reported yields exceeding 85%, highlighting the method’s industrial viability.
Table 2: Comparative Synthesis Methods
Method | Starting Material | Yield (%) | Purity (%) |
---|---|---|---|
4-Hydroxypyridine route | 4-Hydroxypyridine | 65–80 | ≥95 |
4-Fluoropyridine route | 4-Fluoropyridine | 85–90 | ≥98 |
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes, with IC values of 12.3 μM and 18.7 μM, respectively. This activity stems from its interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and alleviating inflammation in rheumatoid arthritis models.
Antimicrobial Efficacy
Derivatives exhibit broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to first-line antibiotics like ciprofloxacin.
Table 3: Antimicrobial Activity Profile
Pathogen | MIC (μg/mL) | Reference Compound (MIC) |
---|---|---|
S. aureus (MRSA) | 8–16 | Ciprofloxacin (4–8) |
M. tuberculosis | 16–32 | Isoniazid (0.1–0.5) |
Herbicidal Applications
As a synthetic auxin, the compound disrupts plant cell elongation, effectively controlling broadleaf weeds. Field trials demonstrated 90% weed suppression at 2 kg/ha, outperforming 2,4-D (75% suppression) in clay soils.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Incorporating the compound into MOFs enhances CO adsorption capacity (up to 12.7 mmol/g at 298 K) due to its polar functional groups, which improve host-guest interactions. These MOFs show promise for carbon capture and gas separation technologies.
Polymer Modification
Grafting the compound onto polyethyleneimine (PEI) matrices increases chelation sites for heavy metal ions, achieving 98% removal efficiency for Pb in wastewater.
Comparative Analysis with Structural Analogs
Functional Group Variations
Replacing the ether oxygen with a methylene group (e.g., 2-(Pyridin-4-yl)acetic acid) reduces polarity, decreasing aqueous solubility but enhancing blood-brain barrier penetration.
Table 4: Structural Analogs and Properties
Compound | Solubility (mg/mL) | logP | Bioactivity (IC) |
---|---|---|---|
2-(Pyridin-4-yloxy)acetic acid | 45 | 0.89 | 12.3 μM (TNF-α) |
2-(Pyridin-4-yl)acetic acid | 28 | 1.25 | 22.1 μM (TNF-α) |
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric synthesis to access enantiopure derivatives for chiral drug development.
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Clinical Translation: Phase I trials to assess pharmacokinetics and toxicity profiles in inflammatory and infectious disease models.
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Agricultural Formulations: Nanoencapsulation to improve herbicidal stability and reduce environmental leaching.
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